molecular formula C19H19N11O B2575529 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide CAS No. 1797717-95-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide

Cat. No.: B2575529
CAS No.: 1797717-95-3
M. Wt: 417.437
InChI Key: YJQODHXFORUFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperidine-3-carboxamide group, and a phenyl ring bearing a 1H-tetrazol-1-yl substituent. Its molecular formula is C19H17N9O (molecular weight: 403.4 g/mol). While direct pharmacological data for this compound is unavailable in the provided evidence, its structural elucidation likely relies on crystallographic methods such as SHELX-based refinement .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N11O/c31-19(23-15-3-5-16(6-4-15)29-13-21-26-27-29)14-2-1-9-28(10-14)17-7-8-18(25-24-17)30-12-20-11-22-30/h3-8,11-14H,1-2,9-10H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQODHXFORUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N8O Molecular Formula \text{C}_{19}\text{H}_{20}\text{N}_{8}\text{O}\quad \text{ Molecular Formula }

This structure includes multiple heterocycles: triazole and tetrazole rings, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and tetrazole rings, followed by the coupling with piperidine derivatives. The methods often employed include:

  • Cyclization Reactions : Utilizing hydrazines and appropriate aldehydes to form the triazole and tetrazole moieties.
  • Coupling Reactions : Employing coupling agents to attach the piperidine and other substituents.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and tetrazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have demonstrated efficacy against various bacterial strains, including resistant pathogens. The specific compound has shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound's ability to interact with various biological targets has led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features have been reported to engage in non-covalent interactions with key proteins involved in cancer progression .

Antitubercular Activity

A notable area of research is the compound's antitubercular activity. Analogous compounds have been synthesized and tested against Mycobacterium tuberculosis, showing significant inhibition rates. For example, a related hybrid compound exhibited an MIC of 12.5 μg/mL against M. tuberculosis H37RV, suggesting that modifications in the structure can enhance biological activity .

Study 1: Triazole-Tetrazole Derivatives

In a study examining a series of pyrazole-tetrazole derivatives, it was found that modifications at specific positions significantly enhanced their inhibitory effects on phosphodiesterase enzymes (PDE3A and PDE3B). These derivatives showed IC50 values in the low micromolar range, indicating strong biological activity .

Study 2: In Vivo Toxicity Assessment

Toxicity assessments on Swiss albino mice indicated that certain derivatives were non-toxic up to doses of 100 mg/kg over 28 days. This suggests a favorable safety profile for further development as therapeutic agents .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Compounds with triazole and tetrazole groups often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.
  • Receptor Interaction : The ability to bind non-covalently to receptors involved in various signaling pathways enhances its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Selection

The target compound’s uniqueness lies in its:

  • Piperidine-3-carboxamide linker : Influences conformational flexibility and solubility.
  • Tetrazol-1-ylphenyl group : Acts as a bioisostere for carboxylic acids, improving metabolic stability.

Selected analogs from the evidence include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Identifier Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Structural Differences from Target Compound
Target Compound C19H17N9O 403.4 Pyridazine-triazole Tetrazol-1-ylphenyl, piperidine-3-carboxamide Reference compound
1005612-70-3 C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine Ethyl-methyl-pyrazole, phenyl Different core (pyrazolo-pyridine vs. pyridazine-triazole)
832741-16-9 C9H8N6O3 272.2 Benzohydrazide Nitro-1,2,4-triazole, methyl Simpler core; lacks piperidine and pyridazine
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide C17H18N6O2 338.4 Dihydropyridinone Tetrazol-5-ylphenyl (vs. tetrazol-1-yl in target) Positional isomerism of tetrazole substituent
1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide C22H26N8O 418.5 Cyclopenta[c]pyridazin Piperidine-4-carboxamide (vs. 3-carboxamide in target), pyrrolidinylpyrimidine Piperidine substitution position alters spatial geometry

Research Findings and Inferences

(a) Core Structure Impact
  • The pyridazine-triazole core in the target compound may offer superior binding to ATP-binding pockets in kinases compared to pyrazolo-pyridine cores (e.g., 1005612-70-3) due to enhanced dipole interactions .
  • Tetrazole positional isomerism: The tetrazol-1-yl group in the target compound vs. tetrazol-5-yl in the dihydropyridinone analog could alter hydrogen-bonding networks, affecting receptor affinity.
(b) Piperidine Carboxamide Linker
  • The piperidine-3-carboxamide group in the target compound likely improves solubility over piperidine-4-carboxamide analogs (e.g., cyclopenta[c]pyridazin derivative ) due to reduced steric hindrance near the carboxamide oxygen.
(c) Bioisosteric Substitutions

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.